

BMS-935177 in vitro potency and IC50

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Compound of Interest

Compound Name: BMS-935177

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An In-Depth Technical Guide on the In Vitro Potency and IC50 of **BMS-935177**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document details its biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Overview of BMS-935177

BMS-935177 is a second-generation, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.^[1] BTK is a crucial signaling element in multiple cell types, particularly B-lymphocytes, and plays a critical role in the B-cell antigen receptor (BCR) signaling pathway.^{[1][2]} By inhibiting BTK, **BMS-935177** effectively blocks downstream signaling, making it a subject of investigation for autoimmune diseases and other conditions where B-cell activity is implicated.^[1]

Quantitative Data: In Vitro Potency and IC50

The inhibitory activity of **BMS-935177** has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) of **BMS-935177** against its primary target, BTK, and other related kinases.

Target Kinase	IC ₅₀ (nM)	Selectivity vs. BTK	Reference
BTK	2.8	-	[2][3]
Tec Family Kinases (TEC, BMX, ITK, TXK)	-	5 to 67-fold	[2][3]
SRC Family Kinases	-	> 50-fold	[3]
SRC	-	~1100-fold	[3]
TRKA, HER4, TRKB, RET	< 150	> 50-fold	[3]

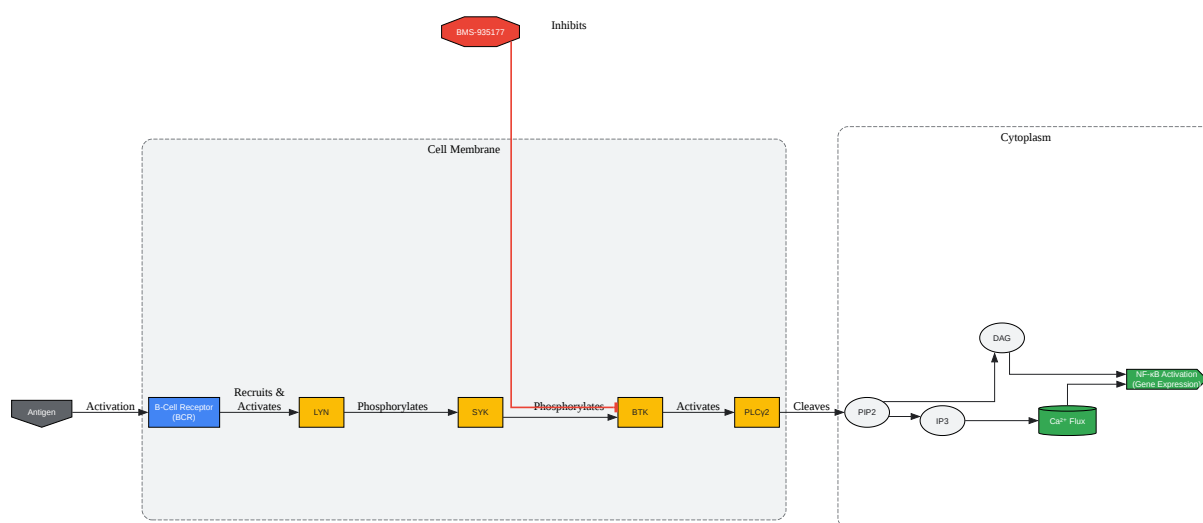
Table 2: Cellular Activity

This table summarizes the IC₅₀ values of **BMS-935177** in various cell-based functional assays, demonstrating its potency in a more complex biological environment.

Assay	Cell Type	Measurement	IC ₅₀ (nM)	Reference
Calcium Flux Inhibition	Human Ramos B-Cells	Suppression of anti-IgG-stimulated Ca ²⁺ flux	27	[3][4]
TNFα Production Inhibition	Human PBMCs	Inhibition of TNFα production via Fcγ receptor signaling	14	[3][4]
Whole Blood Assay (Human)	Human Whole Blood	-	550 ± 100	[4]
Whole Blood Assay (Mouse)	Mouse Whole Blood	-	2060 ± 240	[4]

Signaling Pathway

BMS-935177 exerts its effect by inhibiting the BTK signaling pathway, which is central to B-cell function. The diagram below illustrates the key steps in this pathway and the point of inhibition by **BMS-935177**.



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BTK Signaling Pathway Inhibition by **BMS-935177**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following protocols are based on published methods for characterizing **BMS-935177**.

Protocol: BTK Enzymatic Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of **BMS-935177** on purified BTK enzyme activity.^[4]

- Reagents & Materials:
 - Inhibitor: **BMS-935177**, dissolved in 100% DMSO to create a 10 mM stock solution.
 - Enzyme: Human recombinant BTK (final concentration 1 nM).
 - Substrate: Fluoresceinated peptide tracer (final concentration 1.5 μ M).
 - Cofactor: ATP (final concentration 20 μ M, approximately the K_m).
 - Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM $MgCl_2$, 0.015% Brij 35, 4 mM DTT.
 - Termination Solution: 35 mM EDTA in buffer.
 - Hardware: 384-well V-bottom plates, microplate reader capable of electrophoretic separation.
- Procedure:
 - Compound Preparation: Perform serial dilutions of the **BMS-935177** DMSO stock to generate an 11-point concentration curve.
 - Reaction Setup: In a 384-well plate, add the assay buffer, human recombinant BTK, fluoresceinated peptide, and the **BMS-935177** dilution. The final DMSO concentration should be consistent across all wells (e.g., 1.6%).
 - Initiation: Initiate the enzymatic reaction by adding ATP. The final reaction volume is 30 μ L.
 - Incubation: Incubate the plate at room temperature for 60 minutes.
 - Termination: Stop the reaction by adding 45 μ L of the termination solution to each well.
 - Analysis: Analyze the reaction mixture via electrophoretic separation to distinguish the phosphorylated product from the substrate.

- Detection: Measure the fluorescence of the product and substrate (Excitation: 488 nm, Emission: 530 nm).
- Calculation: Determine the percent inhibition at each concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: Cellular Calcium Flux Assay

This cell-based assay measures the ability of **BMS-935177** to inhibit BCR-mediated signaling in B-cells.^[4]

- Reagents & Materials:
 - Cell Line: Human Ramos B-cells (a human Burkitt's lymphoma cell line).
 - Inhibitor: **BMS-935177**, prepared in appropriate dilutions.
 - Stimulant: Anti-human IgG antibody to cross-link the B-cell receptor.
 - Detection: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Hardware: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader).
- Procedure:
 - Cell Preparation: Plate Ramos B-cells in a microplate and load them with a calcium-sensitive dye according to the manufacturer's instructions.
 - Compound Incubation: Add the desired concentrations of **BMS-935177** to the wells. Incubate for 1 hour in the dark at 37°C.
 - Baseline Reading: Measure the baseline fluorescence of each well using the plate reader.
 - Stimulation: Add the anti-IgG stimulant to all wells simultaneously using the plate reader's injection system.

- Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.
- Data Analysis: Calculate the magnitude of the calcium flux (e.g., peak fluorescence minus baseline). Determine the percent inhibition for each **BMS-935177** concentration compared to vehicle-treated controls.
- IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in an enzymatic assay.

1. Preparation

Prepare Reagents:
Enzyme, Substrate, ATP,
Assay Buffer

Prepare Compound Plate:
11-point serial dilution
of BMS-935177 in DMSO

2. Assay Execution

Dispense Reagents and
Compound into 384-Well Plate

Initiate Reaction by Adding ATP

Incubate at Room Temp
for 60 minutes

Terminate Reaction
with EDTA Solution

3. Data Analysis

Read Plate
(Fluorescence Measurement)

Calculate % Inhibition
vs. Control

Plot Dose-Response Curve

Calculate IC₅₀ Value

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Standard experimental workflow for IC₅₀ determination.

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